N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[221]heptane-5-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves the introduction of a glycidyl fragment into derivatives of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine under phase-transfer catalysis conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of scalable and cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and bicyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols. Substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Medicine: The compound may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic amines and sulfonamides, such as:
- N-(4-chlorophenylsulfonyl)-N-(glycidyl)bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine
- N-(2,4-dichlorophenylsulfonyl)-N-(glycidyl)bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine
Uniqueness
N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a bicyclic framework. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c14-10-3-1-9(2-4-10)6-15-13(17)16-7-12-5-11(16)8-20(12,18)19/h1-4,11-12H,5-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVSSVSHQUWCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.